2,4-Dichloro-6-methylbenzylamine

Description

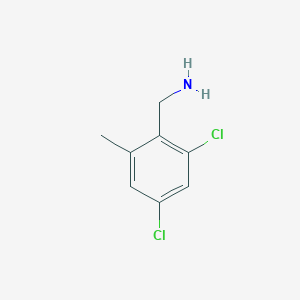

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichloro-6-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISTWSMZJRTDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384202 | |

| Record name | 2,4-dichloro-6-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-76-3 | |

| Record name | 2,4-Dichloro-6-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150517-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dichloro-6-methylbenzylamine

Document ID: CHEM-TG-150517763-v1.0

Abstract

This technical guide provides an in-depth exploration of 2,4-Dichloro-6-methylbenzylamine, identified by CAS Number 150517-76-3.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the compound's physicochemical properties, presents logical and validated methodologies for its synthesis, discusses its potential applications as a key chemical intermediate, outlines protocols for its analytical characterization, and provides comprehensive safety and handling procedures. The narrative is grounded in established chemical principles to ensure both technical accuracy and practical utility.

Introduction and Chemical Identity

2,4-Dichloro-6-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern—featuring two chlorine atoms, a methyl group, and an aminomethyl group on the benzene ring—makes it a precursor to more complex molecular architectures. While its direct applications are primarily in research and development, its structural motifs are pertinent to the synthesis of potential pharmacologically and agrochemically active compounds.[2] This guide aims to consolidate the available technical information on this compound to facilitate its effective and safe use in a laboratory setting.

The primary identifier for this compound is CAS Number 150517-76-3 .[1][2][3][4]

Chemical Structure

The molecular structure of 2,4-Dichloro-6-methylbenzylamine is illustrated below. The arrangement of the chloro, methyl, and aminomethyl substituents dictates its reactivity and steric profile.

Caption: 2D Structure of 2,4-Dichloro-6-methylbenzylamine.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4-Dichloro-6-methylbenzylamine is presented in the table below. These values are critical for planning reactions, purification procedures, and storage.

| Property | Value | Source(s) |

| CAS Number | 150517-76-3 | [1][2][3][4] |

| Molecular Formula | C₈H₉Cl₂N | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| IUPAC Name | (2,4-dichloro-6-methylphenyl)methanamine | [4] |

| Synonyms | 1-(2,4-dichloro-6-methylphenyl)methanamine | [1] |

| Melting Point | 54 °C | [4] |

| Boiling Point | 298.5 °C (Normal, Predicted) | [4] |

| Density | 1.368 g/cm³ (Predicted at 25°C) | [4] |

| Appearance | Solid (based on melting point) | N/A |

| InChI Key | QISTWSMZJRTDCS-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1=C(CN)C(Cl)=CC(Cl)=C1 | [1][4] |

Synthesis Methodology

While multiple synthetic routes can be envisioned, a highly effective and common strategy for preparing primary benzylamines is the chemical reduction of the corresponding benzonitrile. This approach is favored due to the commercial availability of the precursor, 2,4-Dichloro-6-methylbenzonitrile (CAS 175277-98-2), and the high yields typically associated with nitrile reductions.[5][6]

The causality for selecting this pathway rests on the robustness of nitrile reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation provide a direct and high-fidelity conversion of the nitrile functional group (-C≡N) to a primary amine (-CH₂NH₂), often with minimal side products if conditions are controlled. A patent describing the hydrogenation of a dichlorobenzonitrile to a dichlorobenzylamine supports this choice of methodology.[7]

Workflow for Synthesis via Nitrile Reduction

Caption: Synthesis workflow for 2,4-Dichloro-6-methylbenzylamine.

Experimental Protocol: Reduction of 2,4-Dichloro-6-methylbenzonitrile with LiAlH₄

This protocol is a representative procedure based on standard organic synthesis methodologies for nitrile reduction.[8]

Self-Validation: The success of each step is critical. The reaction must proceed to completion (monitored by TLC) before quenching to avoid isolating starting material. The quench and workup must be performed carefully to safely handle excess hydride and efficiently extract the product. Final characterization (See Section 5.0) provides ultimate validation of product identity and purity.

Methodology:

-

Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Preparation: In the flask, lithium aluminum hydride (LiAlH₄, ~2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF, ~150 mL) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

-

Substrate Addition: 2,4-Dichloro-6-methylbenzonitrile (1 equivalent) is dissolved in a minimal amount of anhydrous THF (~50 mL). This solution is added dropwise to the stirred LiAlH₄ suspension via a syringe or dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous temperature spikes.

-

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot has been completely consumed.

-

Quenching: The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass in grams of LiAlH₄ used (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Causality Note: This specific quenching sequence is a field-proven method to safely neutralize reactive LiAlH₄ and generate easily filterable inorganic byproducts.

-

-

Workup: The resulting slurry is stirred at room temperature for 1 hour, then filtered through a pad of Celite®. The filter cake is washed thoroughly with additional THF or ethyl acetate.

-

Extraction & Isolation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator. The residue is redissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed completely to yield the crude product.

-

Purification: The crude amine can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure 2,4-Dichloro-6-methylbenzylamine.

Applications in Research and Drug Development

Substituted benzylamines are privileged scaffolds in medicinal chemistry. The primary amine provides a versatile chemical handle for further functionalization, such as amide bond formation, reductive amination, or N-alkylation.[9][10]

While specific patented applications for 2,4-Dichloro-6-methylbenzylamine are not prevalent in public literature, its structure suggests potential as a key intermediate for:

-

Synthesis of Bioactive Molecules: The dichlorinated phenyl ring is a common feature in compounds designed to modulate biological targets. The combination of lipophilic chlorine atoms and the reactive amine group makes it a candidate for building libraries of novel compounds for screening in drug discovery programs.

-

Agrochemical Research: Many pesticides and herbicides contain polychlorinated aromatic rings. This compound could serve as a starting material for novel active ingredients in the agrochemical sector.

-

Material Science: Amines are used in the synthesis of polymers and specialty materials. The specific substitution pattern could be exploited to create materials with tailored properties.

Its availability is noted for "Research Use Only," underscoring its role as a tool for discovery rather than an end-product.[2]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach is required for full validation.

Analytical Validation Workflow

Caption: Workflow for analytical validation of the final product.

Expected Spectroscopic Data

The following table outlines the expected spectral characteristics based on the molecule's structure.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR | δ ~7.3 ppm (s, 1H): Aromatic proton H-3. δ ~7.1 ppm (s, 1H): Aromatic proton H-5. δ ~3.9 ppm (s, 2H): Benzylic protons (-CH₂-). δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃). δ ~1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂), peak position is variable and may exchange with D₂O. |

| ¹³C NMR | δ ~135-140 ppm: Quaternary aromatic carbons (C-2, C-4, C-6). δ ~138-142 ppm: Quaternary aromatic carbon (C-1). δ ~128-132 ppm: Aromatic CH carbons (C-3, C-5). δ ~45 ppm: Benzylic carbon (-CH₂-). δ ~20 ppm: Methyl carbon (-CH₃). |

| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching (doublet for primary amine). ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching. ~1600 cm⁻¹: N-H bending (scissoring). ~1450-1500 cm⁻¹: Aromatic C=C stretching. ~1000-1100 cm⁻¹: C-N stretching. ~700-850 cm⁻¹: C-Cl stretching. |

| MS (Mass Spec) | m/z ~189/191/193: Molecular ion (M⁺) peak showing the characteristic isotopic pattern for two chlorine atoms. m/z ~172/174/176: Fragment corresponding to the loss of NH₃. m/z ~154: Fragment corresponding to the loss of HCl. |

Standard Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Load a standard set of acquisition parameters for a proton experiment.

-

Tuning and Shimming: The instrument's probe should be tuned to the correct frequency, and the magnetic field must be shimmed to optimize homogeneity, ensuring sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum. A typical acquisition involves 8 to 16 scans.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Calibration and Integration: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). Integrate all peaks to determine the relative proton ratios.

-

Analysis: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm that the spectrum matches the expected structure of 2,4-Dichloro-6-methylbenzylamine.

Safety, Handling, and Storage

2,4-Dichloro-6-methylbenzylamine is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification:

-

Classified as a Dangerous Good for transport.[2]

-

Causes severe skin burns and eye damage.

-

May be harmful if swallowed.

-

Potential for causing an allergic skin reaction.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If there is a risk of aerosol formation, use a respirator with an appropriate cartridge.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

References

-

1-(2,4-DICHLORO-6-METHYLPHENYL)METHANAMINE | CAS 150517-76-3. Molbase. [Link]

-

Thermophysical Properties of 2,4-Dichloro-6-methylbenzenemethanamine. Chemcasts. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Recombinant production systems for aromatic molecules.

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

Patent kind codes for CAS basic and patent family members. CAS.org. [Link]

-

2,4-Dichloro-N-methylbenzamide Spectra. SpectraBase. [Link]

- A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

2,4-dichloro-6-methylphenylcarbonohydrazonic dichloride. Chemical Synthesis Database. [Link]

-

Synthesis of N-methylbenzylamine. PrepChem.com. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

- Process for preparing 2,6-dichloro-benzonitrile.

-

C NMR and Mass Spectral Analysis. International Journal for Research in Applied Science & Engineering Technology. [Link]

- Synthetic method of 2,4,6-trifluorobenzylamine.

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

-

(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses. [Link]

-

CAS 175277-98-2 | 2,4-Dichloro-6-methylbenzonitrile. Alchem.Pharmtech. [Link]

-

N-Labeling Study of the Rearrangement. ResearchGate. [Link]

-

A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

3,5-Dichloro-6-methylpyridin-2-amine. ResearchGate. [Link]

Sources

- 1. 1-(2,4-DICHLORO-6-METHYLPHENYL)METHANAMINE | CAS 150517-76-3 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chem-casts.com [chem-casts.com]

- 5. 2,4-Dichloro-6-methylbenzonitrile | CymitQuimica [cymitquimica.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. files.eric.ed.gov [files.eric.ed.gov]

- 12. 2,4-Dichlorotoluene(95-73-8) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

physical properties of 2,4-Dichloro-6-methylbenzylamine

An In-Depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylbenzylamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of 2,4-Dichloro-6-methylbenzylamine (CAS No: 150517-76-3). Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's core characteristics, including its thermal properties, solubility parameters, and key identifiers. Furthermore, it outlines standardized, field-proven methodologies for the experimental verification of these properties, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility. The guide is structured to serve as a practical reference for laboratory handling, experimental design, and safety management involving this compound.

Compound Identification and Molecular Structure

2,4-Dichloro-6-methylbenzylamine is a substituted aromatic amine with the chemical formula C₈H₉Cl₂N.[1][2][3][4] Its structure consists of a benzylamine core modified with two chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern dictates its physical properties and chemical reactivity.

Key Identifiers:

Caption: Molecular structure of 2,4-Dichloro-6-methylbenzylamine.

Core Physicochemical Data

The fundamental physical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The data below has been compiled from multiple sources. It is important to note that some values are predicted based on computational models and should be confirmed experimentally for critical applications.

| Property | Value | Units | Source / Notes |

| Physical State | Solid | - | Inferred from melting point |

| Melting Point | 47 to 56 | °C | Range compiled from two sources.[2][3] |

| Boiling Point | 278.6 ± 35.0 | °C | Predicted value.[3] |

| Density | 1.270 ± 0.06 | g/cm³ | Predicted value.[3] |

| Flash Point | 122.3 | °C | [3] |

| Vapor Pressure | 0.00421 | mmHg | at 25°C.[3] |

| Water Solubility | Low (Predicted) | - | Based on XLogP3 value |

| XLogP3 (Octanol/Water) | 3.46 | - | Indicates poor water solubility.[3] |

| Polar Surface Area (PSA) | 26 | Ų | [3] |

| Refractive Index | 1.573 | - | [3] |

Analysis of Key Physical Properties

Thermal Stability and Phase Transitions

The reported melting point for 2,4-Dichloro-6-methylbenzylamine falls within the range of 47-56°C.[2][3] This relatively low melting point indicates that the compound is a solid at standard ambient temperature and pressure (SATP) but can be easily melted for reactions or formulations. The breadth of the reported range may suggest variations in purity between samples; a sharp melting point range (e.g., < 2°C) is a key indicator of high purity.

The boiling point is computationally predicted to be approximately 278.6°C.[3] This high value is expected for a molecule of its mass with polar functional groups and halogen substituents. However, amines, especially benzylamines, can be susceptible to decomposition at elevated temperatures. Therefore, for purification, vacuum distillation would be the required methodology to avoid degradation.

Solubility and Polarity

The calculated octanol-water partition coefficient (XLogP3) of 3.46 strongly suggests that 2,4-Dichloro-6-methylbenzylamine is lipophilic and will exhibit poor solubility in aqueous solutions.[3] The molecule's structure supports this: the large, nonpolar, chlorinated aromatic ring dominates the polarity, despite the presence of the primary amine group.

Based on these structural features, the expected solubility profile is:

-

High Solubility: In nonpolar organic solvents like toluene, dichloromethane, and diethyl ether.

-

Moderate Solubility: In polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate.

-

Low Solubility: In polar protic solvents, particularly water. The amine group may allow for slight solubility in acidic aqueous solutions through the formation of the corresponding ammonium salt.

Experimental Methodologies for Property Verification

To ensure the reliability of data for research and development, direct experimental verification of physical properties is paramount. The following protocols are presented as self-validating systems, where procedural integrity ensures data trustworthiness.

Protocol: Determination of Melting Point Range

The melting point is a robust and fundamental indicator of a solid compound's purity. The capillary method described here is a standard in organic chemistry.

Causality Behind the Method: This protocol relies on slowly heating a packed capillary tube containing the sample in a calibrated apparatus. The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid define the melting range. A narrow range signifies high purity, as impurities typically depress and broaden the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 2,4-Dichloro-6-methylbenzylamine sample is completely dry and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Heating Protocol:

-

Set the apparatus to heat rapidly to approximately 20°C below the expected melting point (e.g., to 30°C).

-

Reduce the heating rate to 1-2°C per minute. This slow ramp rate is critical to allow for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

-

Observation and Recording:

-

Record the temperature (T₁) when the first drop of liquid becomes visible.

-

Record the temperature (T₂) when the last solid crystal melts.

-

Report the result as the range T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin of error.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Safety, Handling, and Transport

Proper handling of 2,4-Dichloro-6-methylbenzylamine is essential due to its hazardous nature.

-

Hazard Identification: The compound is classified as corrosive. It is known to cause severe skin burns and serious eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Sensitivity: It is listed as being air-sensitive, which suggests that it may react with components of air (e.g., carbon dioxide, moisture) over time.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Transport Regulations: This material is classified as a Dangerous Good for transport.[1][2]

Conclusion

2,4-Dichloro-6-methylbenzylamine is a solid, corrosive, and air-sensitive compound with a low melting point and poor aqueous solubility. Its physical properties are dictated by its halogenated aromatic structure. The data and protocols presented in this guide provide a robust foundation for scientists and researchers to handle, store, and utilize this compound safely and effectively in an experimental setting. For all critical applications, the computationally predicted values should be rigorously verified using the standardized methodologies outlined herein.

References

-

2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific. Fisher Scientific. [Link]

-

2,4-Dichloro-6-methylbenzylamine | C8H9Cl2N | CID 2800971. PubChem, National Center for Biotechnology Information. [Link]

-

Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424. PubChem, National Center for Biotechnology Information. [Link]

-

2,4-dichloro-6-methylbenzylamine (C8H9Cl2N). PubChemLite. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. 2,4-Dichloro-6-methylbenzylamine | C8H9Cl2N | CID 2800971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2,4-dichloro-6-methylbenzylamine (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 2,4-Dichloro-6-methylbenzylamine

Abstract

This document provides an in-depth technical overview of 2,4-Dichloro-6-methylbenzylamine, a substituted benzylamine derivative of significant interest in synthetic and medicinal chemistry. This guide delineates its chemical identity, structural features, and physicochemical properties. Furthermore, it explores its synthetic pathways, potential applications in drug development, and essential safety and handling protocols. This paper is intended to be a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility and management of this compound.

Introduction

Substituted benzylamines are a cornerstone in the synthesis of a vast array of chemical entities, from agrochemicals to active pharmaceutical ingredients (APIs). Their structural motif, a benzyl group attached to an amino group, provides a versatile scaffold for chemical modification. 2,4-Dichloro-6-methylbenzylamine, with its distinct substitution pattern on the aromatic ring, presents unique steric and electronic properties that make it a valuable intermediate in organic synthesis. The presence of two chlorine atoms and a methyl group influences its reactivity and the biological activity of its downstream derivatives. This guide aims to consolidate the available technical information on this compound, providing a singular, authoritative resource for the scientific community.

Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical compound is to establish its precise identity and structure.

IUPAC Name: (2,4-dichloro-6-methylphenyl)methanamine[1] Synonyms: 2,4-Dichloro-6-methylbenzenemethanamine, (2,4-Dichloro-6-methylphenyl)methanamine[2] CAS Number: 150517-76-3[1][2][3] Molecular Formula: C₈H₉Cl₂N[1][2][3] Molecular Weight: 190.07 g/mol [1][2][3]

The structure of 2,4-Dichloro-6-methylbenzylamine consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and an aminomethyl (-CH₂NH₂) group at position 1.

Structural Representation:

Note: This is a simplified 2D representation.

Key Structural Identifiers:

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. The predicted and experimental data for 2,4-Dichloro-6-methylbenzylamine are summarized below.

| Property | Value | Source |

| Melting Point | 47 °C to 56°C | [1][2] |

| Boiling Point (Predicted) | 278.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [2] |

| Flash Point | 122.3 °C | [2] |

| Vapor Pressure | 0.00421 mmHg at 25°C | [2] |

| XLogP3 | 3.46080 | [2] |

| Refractive Index | 1.573 | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for 2,4-Dichloro-6-methylbenzylamine are often proprietary, a general synthetic approach can be inferred from standard organic chemistry principles. A common method for the synthesis of benzylamines involves the reduction of the corresponding benzonitrile or the amination of the corresponding benzyl halide.

A plausible synthetic pathway is the reduction of 2,4-dichloro-6-methylbenzonitrile.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2,4-Dichloro-6-methylbenzylamine.

Exemplary Laboratory-Scale Protocol (Hypothetical):

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Cyanation of 2,4-Dichloro-6-methylbenzyl bromide:

-

In a well-ventilated fume hood, dissolve 2,4-dichloro-6-methylbenzyl bromide in a suitable aprotic solvent such as acetone or acetonitrile.

-

Add an equimolar amount of sodium cyanide or potassium cyanide portion-wise while maintaining the temperature below 25°C with an ice bath.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-dichloro-6-methylbenzonitrile.

-

-

Reduction of 2,4-dichloro-6-methylbenzonitrile:

-

Carefully add the crude benzonitrile to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether like THF or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

-

Control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for several hours until the nitrile is fully consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield crude 2,4-Dichloro-6-methylbenzylamine.

-

The crude product can be further purified by distillation under reduced pressure or by crystallization.

-

Applications in Drug Development and Medicinal Chemistry

2,4-Dichloro-6-methylbenzylamine is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its substituted phenyl ring can be found in various drug candidates and APIs. The specific substitution pattern can influence the pharmacological properties of the final molecule, such as its binding affinity to target receptors, metabolic stability, and overall efficacy.

While direct therapeutic applications of 2,4-Dichloro-6-methylbenzylamine itself are not documented, its isomers and related structures have been investigated for their biological activities. For instance, (±)-2,3-dichloro-α-methylbenzylamine (DCMB) is known as an inhibitor of thiol methyltransferase and has been studied for its effects on the metabolism of certain drugs.[4][5] This highlights the potential for dichloro-methylbenzylamine scaffolds to interact with biological systems.

Analytical Characterization

For quality control and research purposes, the identity and purity of 2,4-Dichloro-6-methylbenzylamine must be confirmed through various analytical techniques.

Typical Analytical Workflow:

Sources

- 1. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB) on the Pharmacokinetics and Metabolism of Vicagrel in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,4-Dichloro-6-methylbenzylamine: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2,4-Dichloro-6-methylbenzylamine. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and scientifically grounded spectroscopic profile. By analyzing data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust predictive framework for the characterization of this molecule. The methodologies and interpretations presented herein are designed to be self-validating, providing a reliable reference for the synthesis and analysis of 2,4-Dichloro-6-methylbenzylamine and related halogenated and alkylated benzylamine derivatives.

Introduction

2,4-Dichloro-6-methylbenzylamine is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. Its chemical structure, characterized by a dichlorinated and methylated benzene ring attached to a methylamine group, presents a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

The predictions herein are based on the fundamental principles of spectroscopy and comparative analysis with data from structurally related molecules. This approach allows for a high degree of confidence in the predicted spectral features, providing a valuable resource for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2,4-Dichloro-6-methylbenzylamine forms the basis for all spectroscopic predictions. The arrangement of substituents on the benzene ring and the presence of the benzylamine moiety dictate the electronic environment of each atom and bond, which in turn governs their interaction with electromagnetic radiation.

Caption: Molecular structure of 2,4-Dichloro-6-methylbenzylamine.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region will show signals for the two protons on the benzene ring, while the aliphatic region will display signals for the methyl and methylene protons of the benzylamine group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-6-methylbenzylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | d | 1H | Ar-H | The aromatic proton ortho to the chlorine at position 4 and meta to the chlorine at position 2 will be a doublet. |

| ~ 7.15 | d | 1H | Ar-H | The aromatic proton ortho to the chlorine at position 2 and meta to the chlorine at position 4 will also be a doublet, likely shifted slightly upfield. |

| ~ 3.80 | s | 2H | -CH₂-NH₂ | The benzylic protons will appear as a singlet due to the absence of adjacent protons. |

| ~ 2.40 | s | 3H | -CH₃ | The methyl protons will appear as a singlet. |

| ~ 1.50 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet and their chemical shift can vary with concentration and solvent. |

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, especially in the aromatic region where the two proton signals are expected to be close. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern on the benzene ring, all six aromatic carbons are expected to be non-equivalent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140-142 | Ar-C (quaternary) | The carbon bearing the -CH₂NH₂ group (C1). |

| ~ 135-138 | Ar-C (quaternary) | The carbon bearing the methyl group (C6). |

| ~ 132-134 | Ar-C (quaternary) | The carbon bearing the chlorine at position 2. |

| ~ 130-132 | Ar-C (quaternary) | The carbon bearing the chlorine at position 4. |

| ~ 128-130 | Ar-CH | The aromatic methine carbon at position 5. |

| ~ 125-127 | Ar-CH | The aromatic methine carbon at position 3. |

| ~ 45-50 | -CH₂-NH₂ | The benzylic carbon. |

| ~ 20-22 | -CH₃ | The methyl carbon. |

Trustworthiness of the Protocol: Proton decoupling is a standard and essential technique in ¹³C NMR spectroscopy to simplify the spectrum by removing C-H coupling, resulting in sharp singlet signals for each unique carbon. A longer relaxation delay ensures that all carbon signals, especially those of quaternary carbons, have sufficient time to relax, leading to more accurate signal integration if desired (though not typically quantitative in standard ¹³C NMR).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in 2,4-Dichloro-6-methylbenzylamine.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background scan and ratio it against the sample scan to obtain the transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300-3400 | Medium | N-H | Asymmetric and symmetric stretching (two bands expected for a primary amine) |

| 3000-3100 | Medium-Weak | Ar C-H | Stretching |

| 2850-2960 | Medium | Aliphatic C-H | Stretching (-CH₂- and -CH₃) |

| 1600-1620 | Medium | N-H | Scissoring (bending) |

| 1450-1500 | Medium-Strong | C=C | Aromatic ring stretching |

| 1000-1100 | Strong | C-Cl | Stretching |

| 800-900 | Strong | C-H | Aromatic out-of-plane bending |

Authoritative Grounding: The presence of two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[1] The exact positions of the aromatic C-H out-of-plane bending bands can be diagnostic of the substitution pattern on the benzene ring.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of 2,4-Dichloro-6-methylbenzylamine. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound (190.07 g/mol ).

-

Data Acquisition: Acquire the mass spectrum.

Predicted Mass Spectrum Data (EI)

| m/z | Relative Intensity | Assignment | Rationale |

| 189/191/193 | High | [M]⁺ | Molecular ion peak with the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| 174/176/178 | Medium | [M-CH₃]⁺ | Loss of a methyl radical. |

| 154/156 | High | [M-Cl]⁺ | Loss of a chlorine radical. |

| 140/142 | Very High | [M-CH₂NH₂]⁺ | Benzylic cleavage, a common fragmentation pathway for benzylamines, leading to the stable dichlorotoluene cation.[2][3][4] |

| 115 | Medium | [C₇H₆Cl]⁺ | Loss of a second chlorine from the m/z 154/156 fragment. |

Visualization of Key Fragmentation Pathway

Caption: Key fragmentation pathways in the EI mass spectrum.

Expertise and Experience: The benzylic cleavage leading to the formation of the dichlorotoluene cation (m/z 140/142) is predicted to be a major fragmentation pathway due to the stability of the resulting carbocation. This is a well-established fragmentation mechanism for benzylamine derivatives.[2][3][4] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a powerful tool for confirming the presence and number of chlorine atoms in a fragment.

Conclusion

This technical guide provides a detailed and scientifically rigorous prediction of the spectroscopic data for 2,4-Dichloro-6-methylbenzylamine. By integrating fundamental principles of spectroscopy with comparative data from related compounds, a comprehensive analytical profile has been established. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided experimental protocols, offer a solid foundation for the identification and characterization of this compound in a research and development setting. This predictive approach serves as a valuable tool for scientists, enabling them to anticipate spectral features and design appropriate analytical strategies.

References

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

-

2,4-Dichloro-6-methylbenzylamine. PubChem. [Link]

-

2,4-dichloro-6-methylbenzylamine (C8H9Cl2N). PubChemLite. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Benzylamine CAS 100-46-9: Properties, Uses, Synthesis, and Safety Insights. Medium. [Link]

-

2,4-Dichloro-5-methylbenzylamine. PubChem. [Link]

-

2-Chloro-6-methylbenzylamine. NIST WebBook. [Link]

-

2,4-Dichloro-N-methylbenzamide. SpectraBase. [Link]

-

13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

C-13 NMR Spectrum. [Link]

-

The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... ResearchGate. [Link]

-

FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Human Metabolome Database. [Link]

-

Benzenamine, 2,6-dichloro-. NIST WebBook. [Link]

-

Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. PubMed. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

Sources

2,4-Dichloro-6-methylbenzylamine molecular weight

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2,4-Dichloro-6-methylbenzylamine

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylbenzylamine, a substituted benzylamine derivative of significant interest in chemical synthesis and proteomics research. The document delves into the core physicochemical properties of the compound, with a primary focus on its molecular weight and the structural basis for this fundamental characteristic. Furthermore, this guide explores its synthesis, potential applications in drug development, and the analytical methodologies pertinent to its characterization. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing both foundational knowledge and practical insights into the handling and utilization of this compound.

Core Molecular and Physical Properties

The utility and reactivity of any chemical compound are fundamentally dictated by its structure and physical properties. For 2,4-Dichloro-6-methylbenzylamine, these characteristics are pivotal for its role as a research biochemical and a building block in organic synthesis.

The molecular formula for 2,4-Dichloro-6-methylbenzylamine is C₈H₉Cl₂N.[1][2][3][4] This formula is the basis for its molecular weight, which is a critical parameter in stoichiometric calculations for chemical reactions, preparation of solutions of known molarity, and mass spectrometry analysis. The molecular weight is calculated by summing the atomic weights of all constituent atoms:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Summing these values yields a molecular weight of approximately 190.07 g/mol .[1][2][3][4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 190.07 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₉Cl₂N | [1][2][3][4] |

| CAS Number | 150517-76-3 | [1][2][4] |

| IUPAC Name | (2,4-dichloro-6-methylphenyl)methanamine | [3][4] |

| Melting Point | 47 °C to 56 °C | [2][4] |

| Boiling Point | 278.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 122.3 °C | [2] |

The structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and an aminomethyl group, imparts specific chemical characteristics. The presence of the amine group provides a site for nucleophilic attack and salt formation, while the chlorinated aromatic ring is susceptible to further electrophilic substitution, albeit influenced by the existing directing groups.

Caption: Figure 1. Chemical structure of 2,4-Dichloro-6-methylbenzylamine.

Synthesis and Reactivity

A conceptual workflow for this synthesis is outlined below.

Caption: Figure 2. Conceptual workflow for the synthesis of substituted benzylamines.

The reactivity of this compound is largely governed by the primary amine group, which can act as a nucleophile or a base. It will readily react with electrophiles such as acyl chlorides or aldehydes. The aromatic ring's reactivity towards further substitution is influenced by the electron-withdrawing nature of the chlorine atoms and the activating, ortho-para directing methyl and aminomethyl groups.

Applications in Research and Drug Development

2,4-Dichloro-6-methylbenzylamine is primarily utilized as a biochemical for research purposes, especially in the field of proteomics.[1] Its structural motifs are also of interest to medicinal chemists. Substituted benzylamines are a common scaffold in drug discovery. For instance, a structurally related compound, 2,3-dichloro-α-methylbenzylamine, is known to be an inhibitor of the enzyme phenylethanolamine N-methyltransferase.[6]

Potential applications include:

-

Building Block: It serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity.

-

Scaffold for Combinatorial Chemistry: The amine handle allows for easy derivatization, making it a suitable candidate for inclusion in chemical libraries designed for high-throughput screening.

-

Fragment-Based Drug Discovery: As a small molecule, it can be used to probe the binding sites of proteins and other biological targets to identify initial hits for drug development programs.

Analytical Methodologies

The characterization and quantification of 2,4-Dichloro-6-methylbenzylamine require robust analytical techniques. Given its aromatic and amine functionalities, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are highly effective.[7][8] These methods offer the sensitivity and selectivity needed to detect and quantify the compound in complex matrices.

A generalized workflow for the analysis of a primary aromatic amine in a water sample using Solid-Phase Extraction (SPE) followed by GC/MS is detailed below.

Caption: Figure 3. General workflow for the analysis of aromatic amines in water.

Experimental Protocol: General GC/MS Analysis

This protocol provides a general guideline for the qualitative and quantitative analysis of a substituted benzylamine. Instrument parameters must be optimized for the specific analyte and system.

-

Sample Preparation:

-

For solid samples, perform a solvent extraction (e.g., using methylene chloride) via methods like Soxhlet extraction.[9]

-

For aqueous samples, utilize Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[10][11] Elute the analyte from the SPE cartridge using an appropriate solvent mixture.

-

Concentrate the resulting extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an appropriate internal standard for accurate quantification.

-

-

GC/MS Instrumentation:

-

Injector: Operate in splitless mode to maximize sensitivity. Set injector temperature to ~250 °C.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m in length, 0.25 mm internal diameter.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of 2,4-Dichloro-6-methylbenzylamine. A full scan can be used for initial identification.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of known concentrations bracketing the expected sample concentration.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

-

Determine the concentration in the unknown sample by interpolation from the calibration curve.

-

Safety and Handling

2,4-Dichloro-6-methylbenzylamine is classified as a corrosive substance and is considered a Dangerous Good for transport (UN Number: UN3259, Hazard Class 8).[1][4] It is known to cause severe skin burns and eye damage.[4] The compound is also noted to be air-sensitive.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this material. All work should be conducted in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800971, 2,4-Dichloro-6-methylbenzylamine. Retrieved from [Link][3]

-

Thermo Fisher Scientific. (n.d.). 2,4-Dichloro-6-methylbenzylamine, 98+%. Retrieved from [Link][4]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485424, Benzenemethanamine, 2,4-dichloro-N-methyl-. Retrieved from [Link][12]

-

Environmental Protection Agency. (n.d.). Analytical Method for the Analysis of Dichlobenil and its Metabolite 2,6-dichlorobenzamide in Water. Retrieved from [Link][10]

-

Google Patents. (2013). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine. Retrieved from [5]

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link][8]

-

Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS. Retrieved from [Link][11]

-

Grunewald, G. L., et al. (1987). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-.alpha.-methylbenzylamine. Journal of Medicinal Chemistry. Retrieved from [Link][6]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link][9]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2,4-Dichloro-6-methylbenzylamine | C8H9Cl2N | CID 2800971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. agilent.com [agilent.com]

- 9. env.go.jp [env.go.jp]

- 10. epa.gov [epa.gov]

- 11. agilent.com [agilent.com]

- 12. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2,4-Dichloro-6-methylbenzylamine in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methylbenzylamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation science, and analytical chemistry. This technical guide provides a comprehensive examination of the solubility characteristics of 2,4-Dichloro-6-methylbenzylamine (CAS No. 150517-76-3), a substituted benzylamine derivative of interest in organic synthesis. In the absence of extensive published quantitative data, this document synthesizes foundational physicochemical principles, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols to empower researchers in their own solubility assessments. We will explore the theoretical underpinnings of its solubility, provide a step-by-step methodology for its empirical determination, and discuss the analytical techniques required for accurate quantification.

Introduction: The Critical Role of Solubility

2,4-Dichloro-6-methylbenzylamine is a chemical intermediate whose utility in multi-step syntheses is fundamentally governed by its behavior in solution. The ability to dissolve this compound in an appropriate solvent is critical for reaction kinetics, purification via crystallization, and the formulation of stable analytical standards. A poorly chosen solvent can lead to low reaction yields, challenging purification processes, and unreliable analytical results.

This guide is structured to provide both a theoretical framework and a practical, actionable workflow for scientists and drug development professionals. We will first deconstruct the molecule's physicochemical properties to predict its behavior and then present a robust experimental protocol for quantitative solubility determination.

Physicochemical Profile of 2,4-Dichloro-6-methylbenzylamine

Understanding a molecule's intrinsic properties is the first step in predicting its solubility. The structure of 2,4-Dichloro-6-methylbenzylamine—featuring a substituted aromatic ring and a primary amine group—creates a distinct electronic and steric profile that dictates its interaction with various solvents.

| Property | Value | Source |

| CAS Number | 150517-76-3 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| Melting Point | 47 °C | [1] |

| Boiling Point | 278.6 ± 35.0 °C (Predicted) | [1] |

| XLogP3 | 3.46 | [1] |

| PSA (Polar Surface Area) | 26.02 Ų | [1] |

The XLogP3 value of 3.46 is particularly instructive.[1] This value, representing the logarithm of the octanol-water partition coefficient, indicates a significant lipophilic (oil-loving) or non-polar character. Consequently, high solubility in non-polar organic solvents and poor solubility in water is anticipated. The primary amine group (-NH₂) provides a site for hydrogen bonding, suggesting that some degree of solubility may be achieved in polar protic solvents.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for solubility prediction. This means solvents with similar polarity and intermolecular force capabilities to the solute are most effective. For 2,4-Dichloro-6-methylbenzylamine, the key interactions are:

-

Van der Waals forces: The dichlorinated benzene ring is large and electron-rich, allowing for significant London dispersion forces. These forces are dominant when interacting with non-polar solvents.

-

Dipole-Dipole Interactions: The electronegative chlorine atoms create a molecular dipole, enabling interactions with polar aprotic solvents.

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, interacting favorably with polar protic solvents that can act as hydrogen bond acceptors (e.g., alcohols, water).

Based on these principles, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Cyclohexane | High | The dominant lipophilic character (XLogP3 = 3.46) and the large aromatic surface area favor strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can engage in dipole-dipole interactions with the C-Cl bonds and the amine group. Their intermediate polarity effectively bridges the solute's polar and non-polar features. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The amine group can form hydrogen bonds with these solvents. However, the large, non-polar dichloromethylphenyl group can disrupt the solvent's own hydrogen-bonding network, limiting overall solubility.[2] |

| Aqueous | Water | Very Low / Insoluble | The molecule's high lipophilicity makes it energetically unfavorable to break the strong hydrogen-bonding network of water.[3] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | As a primary amine, the lone pair on the nitrogen is basic and will be protonated by the acid to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[2][3] |

The following diagram illustrates the primary intermolecular forces at play between 2,4-Dichloro-6-methylbenzylamine and different solvent types.

Caption: Key intermolecular forces driving solubility.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.

Objective

To determine the saturation solubility (in g/L or mg/mL) of 2,4-Dichloro-6-methylbenzylamine in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

2,4-Dichloro-6-methylbenzylamine (solid, purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

Step-by-Step Methodology

-

Preparation of Solvent System: Fill several vials with a precise volume of the chosen solvent (e.g., 5.0 mL). Place them in the temperature-controlled shaker and allow them to equilibrate to the target temperature (e.g., 25 °C ± 0.5 °C).

-

Causality Check: Pre-equilibrating the solvent prevents temperature fluctuations upon addition of the solute, which could affect the final solubility value.

-

-

Addition of Excess Solute: Add an excess amount of solid 2,4-Dichloro-6-methylbenzylamine to each vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation is achieved.

-

Trustworthiness Check: Visual confirmation of undissolved solid at equilibrium is a mandatory validation step for this protocol.

-

-

Equilibration: Tightly cap the vials and place them in the orbital shaker. Agitate at a constant speed for a predetermined time (e.g., 24-48 hours). The time required should be determined by a preliminary kinetic study, where samples are taken at various time points (e.g., 4, 8, 16, 24, 48 hours) until the measured concentration remains constant.

-

Expertise Insight: Equilibrium is not guaranteed at 24 hours. For crystalline compounds, reaching a true thermodynamic equilibrium can be slow. Plotting concentration vs. time is the only way to be certain that the system is stable and not a supersaturated or metastable state.

-

-

Sample Preparation and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial.

-

Causality Check: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. The filter material must be chemically inert to the solvent.

-

-

Dilution and Quantification: Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the diluted samples using a pre-validated HPLC-UV or GC-MS method.[4][5]

-

Trustworthiness Check: The analytical method must be validated for linearity, accuracy, and precision using a set of known calibration standards prepared from a stock solution of 2,4-Dichloro-6-methylbenzylamine.

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The average result from replicate vials (n≥3) is reported as the solubility.

Workflow Diagram

Caption: Experimental workflow for solubility determination.

Advanced Predictive Models

For drug development professionals, purely experimental approaches can be time-consuming. Thermodynamic and machine learning models offer predictive insights, especially useful in early-stage development for solvent screening.[6][7]

Models like the Jouyban-Acree model can predict solute solubility in mixed solvent systems, which is highly relevant for crystallization and formulation processes.[8] Furthermore, thermodynamics-informed machine learning models are emerging that can predict solubility curves across different temperatures by combining predictions of activity coefficients, fusion enthalpy, and melting point.[6][9] While a deep dive into these models is beyond the scope of this guide, researchers should be aware of their potential to accelerate development by prioritizing which solvent systems to investigate experimentally.

Conclusion

While specific, published quantitative solubility data for 2,4-Dichloro-6-methylbenzylamine is scarce, a robust understanding of its likely behavior can be derived from its physicochemical properties. Its significant lipophilicity (XLogP3 = 3.46) strongly suggests high solubility in non-polar and polar aprotic organic solvents, with limited solubility in polar protic media and very poor solubility in water. As an amine, it is expected to be readily soluble in dilute acid. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, self-validating experimental protocol to enable researchers to generate high-quality, quantitative solubility data in their own laboratories. Accurate empirical data, generated through such rigorous methods, remains the gold standard for process development and formulation success.

References

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2800971, 2,4-Dichloro-6-methylbenzylamine. Retrieved from [Link]

- Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

- Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485424, Benzenemethanamine, 2,4-dichloro-N-methyl-. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Retrieved from [Link]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2015). Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). An analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]

-

Skrdla, P. J., Floyd, P. D., & Dell'Orco, P. C. (2019). Predicting the solubility enhancement of amorphous drugs and related phenomena using basic thermodynamic principles and semi-empirical kinetic models. International Journal of Pharmaceutics, 567, 118465. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS for 2,4,6-Trinitrotoluene. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the solubility enhancement of amorphous drugs and related phenomena using basic thermodynamic principles and semi-empirical kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-methylbenzylamine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-Dichloro-6-methylbenzylamine. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure a thorough understanding of the risks and the implementation of robust safety measures.

Understanding the Hazard: Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of safe handling. 2,4-Dichloro-6-methylbenzylamine is a corrosive solid that requires careful management in a laboratory setting.[1][2] Its key properties are summarized below:

| Property | Value | Source |

| Chemical Name | 2,4-Dichloro-6-methylbenzylamine | [1] |

| CAS Number | 150517-76-3 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [1][3] |

| Molecular Weight | 190.07 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 52°C to 56°C | [1] |

| Boiling Point | 278.6±35.0 °C (Predicted) | [4] |

| Primary Hazards | Causes severe skin burns and eye damage.[1][5] | |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [1][6] |

The corrosive nature of this compound is its most significant hazard.[1][5] Contact with skin or eyes can cause severe, irreversible tissue damage.[1][2] Additionally, dust from the solid can be inhaled, leading to irritation of the respiratory tract.[2]

Engineering Controls: The First Line of Defense

The primary goal in handling any hazardous chemical is to minimize exposure. Engineering controls are the most effective way to achieve this by isolating the hazard from the user.

Chemical Fume Hood: All work with 2,4-Dichloro-6-methylbenzylamine, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood.[3][5][7][8] The fume hood serves two critical functions: it contains and exhausts any dust or vapors that may be generated, and the sash provides a physical barrier against splashes.[8]

Ventilation: Adequate ventilation is crucial to prevent the accumulation of airborne contaminants.[1] A well-ventilated laboratory space, in addition to the use of a fume hood, ensures a safer working environment.

Logical Relationship: Hazard Mitigation Hierarchy

Caption: Hierarchy of controls for managing chemical hazards.

Personal Protective Equipment (PPE): Essential Individual Protection

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) is mandatory to protect against accidental exposure.[9]

Eye and Face Protection:

-

Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.[9][10] Standard safety glasses do not offer sufficient protection from splashes.

-

Face Shield: When there is a significant risk of splashing, such as when transferring solutions, a face shield should be worn in addition to safety goggles.[8][10]

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Given that many corrosives can penetrate common laboratory gloves, it is important to select gloves made of a material known to be resistant to this specific compound.[3][5] Always inspect gloves for any signs of damage before use and remove them properly to avoid contaminating your hands.[10]

-

Lab Coat: A lab coat, preferably one that is chemical-resistant, should be worn at all times.

-

Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[3]

Clothing:

-

Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]

Experimental Workflow: Weighing and Dissolving 2,4-Dichloro-6-methylbenzylamine

Caption: Step-by-step workflow for weighing and dissolving the solid compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial for preventing accidents.

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Avoid creating dust when handling the solid.[2]

-

Use appropriate tools, such as a spatula, for transferring the solid.[3]

-

Ensure that all containers are clearly and accurately labeled.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.[11]

-

Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2][12]

-

Segregate from other chemicals, and consider using secondary containment.[5][7]

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is critical.

Spill Response:

-

Alert others: Immediately notify colleagues in the vicinity.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

Assess the situation: Determine the extent of the spill and if it is safe to clean up. For major spills, contact your institution's emergency response team.[11]

-

Don PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE.[11]

-